molecular formula C15H23NO B3850790 [1-(3-phenylbutyl)pyrrolidin-2-yl]methanol

[1-(3-phenylbutyl)pyrrolidin-2-yl]methanol

Cat. No.: B3850790
M. Wt: 233.35 g/mol
InChI Key: ZWAOPSWRRKHRKN-UHFFFAOYSA-N
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Description

[1-(3-phenylbutyl)pyrrolidin-2-yl]methanol: is a chemical compound characterized by a pyrrolidine ring substituted with a phenylbutyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-phenylbutyl)pyrrolidin-2-yl]methanol typically involves the reaction of pyrrolidine with a phenylbutyl halide under basic conditions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde in the presence of a reducing agent.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The phenylbutyl group can undergo hydrogenation to yield a saturated alkyl chain.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride to form a chloro derivative.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products:

    Oxidation: [1-(3-phenylbutyl)pyrrolidin-2-yl]carboxylic acid.

    Reduction: [1-(3-phenylbutyl)pyrrolidin-2-yl]methane.

    Substitution: [1-(3-phenylbutyl)pyrrolidin-2-yl]chloromethane.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(3-phenylbutyl)pyrrolidin-2-yl]methanol can be used as a building block for the synthesis of more complex molecules

Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific receptors or enzymes. Its structural features may contribute to the design of drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [1-(3-phenylbutyl)pyrrolidin-2-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The phenylbutyl group may facilitate binding to hydrophobic pockets, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical syntheses.

    Prolinol: A pyrrolidine derivative with a hydroxyl group, used in asymmetric synthesis.

    Pyrrolidine-2-one: A lactam derivative of pyrrolidine with applications in medicinal chemistry.

Uniqueness: The uniqueness of [1-(3-phenylbutyl)pyrrolidin-2-yl]methanol lies in its combination of a phenylbutyl group and a hydroxymethyl group on the pyrrolidine ring. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[1-(3-phenylbutyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-13(14-6-3-2-4-7-14)9-11-16-10-5-8-15(16)12-17/h2-4,6-7,13,15,17H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOPSWRRKHRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCCC1CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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